molecular formula C9H6O2 B054546 Benzofuran-6-carbaldehyde CAS No. 123297-88-1

Benzofuran-6-carbaldehyde

Cat. No. B054546
CAS RN: 123297-88-1
M. Wt: 146.14 g/mol
InChI Key: HLSNQZQSNWFXET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies, including starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde, through reactions that introduce various functional groups at specific positions on the benzofuran ring. For instance, electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, typically occur at the 2nd position of the benzofuran ring, influenced by the presence of electron-donating or electron-withdrawing groups (Vachal, Pihera, & Svoboda, 1997). Additionally, catalyst-free synthesis approaches have been developed for benzofuran derivatives, showcasing the versatility of synthetic methods available for these compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the molecule, including the fused benzene and furan rings and the substituents attached to these rings. For example, structural elucidation techniques, such as spectroscopy and crystallography, have been employed to determine the precise arrangement of atoms and functional groups in these compounds (Chen, 2016).

Chemical Reactions and Properties

Benzofuran-6-carbaldehyde and its derivatives undergo various chemical reactions, reflecting their rich chemical reactivity. These reactions include electrophilic substitution, metallation with butyllithium, and tautomerism between benzoid and quinoid forms, influenced by solvent polarity and substituent effects (Shepelenko et al., 2007). Such reactivity is pivotal for the synthesis of complex molecules and understanding the chemical behavior of benzofuran derivatives.

Scientific Research Applications

  • Synthesis of Highly Functionalized Benzofurans : Benzofuran-6-carbaldehyde is used as an intermediate for the synthesis of highly functionalized benzofurans. The process involves a unique transformation where base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene generates chloromethylene furans, which rearrange into benzofuran carbaldehydes under mild acidic conditions. This method has been used to synthesize several biologically active benzofurans (Schevenels & Markó, 2012).

  • Precursor for Novel Heterocycles : It has been used as a precursor for the synthesis of novel heterocycles by reacting with various hydrazides. These new compounds have potential applications in various fields, confirmed through spectroscopic methods and X-ray crystal structures (Baashen et al., 2017).

  • Synthesis and Biological Evaluation of Derivatives : Derivatives of this compound, like 6-methoxy-2-arylbenzofuran derivatives, have been synthesized and evaluated for biological activities. Some derivatives exhibited moderate antibacterial activity and respectable cytotoxicity against certain cancer cell lines (Noviany et al., 2020).

  • Synthesis of Benzofuran-Fused Heterocycles : It's used in catalyst-free synthesis approaches for creating benzofuran-fused heterocycles with antitumor activities. This demonstrates the compound's utility in developing potential therapeutic agents (Li et al., 2014).

  • Synthesis of Analgesic and Anti-inflammatory Compounds : this compound derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results in preliminary screenings (Kenchappa & Bodke, 2020).

  • Construction of Benzofuran-Thieno[3,2-b]Indole-Cored Heteroacenes : It has been used in the construction of complex heteroacenes, which have potential applications in materials science and pharmaceuticals (Irgashev et al., 2021).

Safety and Hazards

While the specific safety and hazards of Benzofuran-6-carbaldehyde are not detailed in the search results, precautions must be taken when handling similar compounds as they can pose safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, a novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy has been developed for the synthesis of benzofuran compounds . This could provide a new tool for the efficient synthesis of complex molecules in the future .

properties

IUPAC Name

1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSNQZQSNWFXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559285
Record name 1-Benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123297-88-1
Record name 1-Benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of triflate 20-3 (0.798 g, 3.0 mmol), Pd(OAc)2 (13.5 mg, 0.060 mmol), and diphenylphosphinopropane (24 mg, 0.060 mmol) in DMF (15 mL) was heated to 70° C. with a gentle flow of CO (g) passing through it. Triethylamine (1.66 mL, 12 mmol) was added followed by trioctylsilane (2.70 mL, 6.0 mmol). The solution was maintained at 70° C. for 2 h, and cooled to room temperature. The solution was diluted with water (10 mL). The mixture was extracted with Et2O (2×30 mL). The combined organic extracts were washed with brine (10 mL), dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (5% acetone/hexanes) to give the desired aldehyde 20-4.
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl benzofuran-6-carboxylate (1 eq.) in dry THF was added a solution of LiAlH4 (1M in THF, 1.5 eq.) at 0° C. under argon. The reaction mixture was stirred at 0° C. for 2.5 h. Water, aqueous NaOH (2N) and water were then added and the mixture was stirred at 20° C. for 30 min. The crude was passed through a pad of celite and solvent removed under reduced pressure. To a solution of the residue (1 eq.) in DCM was added MnO2 (10 eq.). The dark suspension was stirred at 20° C. for 15 h, filtered through a pad of celite and the solvent removed under reduced pressure to afford benzofuran-6-carboxaldehyde which was used as such without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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